Cas no 485-35-8 (Cytisinicline)

Cytisinicline 化学的及び物理的性質
名前と識別子
-
- (1R,5S)-3,4,5,6-Tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- (-)-cytisine
- SOPHORINE
- 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
- 1,2,3,4,5,6-Hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin
- 1,5-Methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, 1,2,3,4,5,6-hexahydro-
- 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R)-
- 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R-cis)-
- 2-a)(1,5)diazocin-8-one,1,2,3,4,5,6-hexahydro-5-methano-8h-pyrido(1
- 5)diazocin-8-one,1,2,3,4,5,6-hexahydro-5-methano-8h-pyrido((1r)-2-a)(1
- Cytisine
- 5-Chloro-1-pentyne
- Baptitoxin
- Baptitoxine
- Cytiton
- Cytitone
- Laburnin
- Lupinidine
- Tabex
- Tsitafat
- Ulexine
- (1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Ulexin
- Tsitizin
- Cystisine
- Cytizin
- Citizin
- Tabax
- Cytisinicline
- Baphitoxine
- Cytisine (-)
- Cytisin
- (1r,5s)-1,2,3,4,5,6-Hexahydro-8h-1,5-Methanopyrido[1,2-A][1,5]diazocin-8-One
- 53S5U404NU
- Cytisine, 98%
- (1R,5S)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido(1,2-a)(1,5)diazocin-8-one
- NCGC00017171-01
- AC-34317
- PDSP1_000461
- CHEBI:4055
- F9994-5373
- Cytisine, >=99%, powder
- NCGC00025138-02
- Q417343
- (1R,9R)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-m ethano-8H-pyrido[1,2-a][1,5]diazocin-8-one
- Tocris-1390
- Cytisine ((+)-)
- CYTISINE (MART.)
- cystisin
- Prestwick_140
- CYTISINICLINE [INN]
- EN300-224852
- DTXSID00883395
- 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R,5S)-
- DB09028
- AKOS000276818
- MLS002153916
- NSC 407282
- AKOS015833102
- HSDB 3560
- ANJTVLIZGCUXLD-DTWKUNHWSA-N
- s2287
- Prestwick3_000624
- (1R,5S)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO(1,2-A)(1,5)DIAZOCIN-8-ONE (CYTISINE)
- (1R,5S)-1,2,3,4,5,6-HEXAHYDRO-1,5-METHANO-8H-PYRIDO-(1,2-A)(1,5)DIAZOCIN-8-ONE
- 115051-74-6
- NCGC00016463-04
- BRD-K74186897-001-04-1
- (1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2a][1,5]diazocin-8-one
- MLS002222174
- 1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R-cis)-
- Cytisine- Bio-X
- (1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one
- (1R,9S)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one
- CYTISINE [MART.]
- MFCD00136048
- HMS3884L11
- 1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R)-
- WLN: T C666 A GVN LM&TTJ
- C5E
- (1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
- MLS003171607
- HMS2235L06
- 6039 Sopharma
- CCG-208621
- HMS3414N03
- UNII-53S5U404NU
- BC164343
- EINECS 207-616-0
- citisiniclina
- citizine
- HMS2096N10
- SCHEMBL161398
- NCGC00016463-02
- AS-19539
- cytisiniclinum
- NCGC00179513-01
- HMS3267D20
- (1R,9S)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
- (1S,9R)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- CHEMBL497939
- CAS-485-35-8
- 1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-
- NSC407282
- BRD-K74186897-001-02-5
- CYTISINICLINE [WHO-DD]
- BDBM50143282
- HMS3678L21
- Cytisine1,2,3,4,5,6-Hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one
- NCGC00025138-01
- 1,5-Methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, 1,2,3,4,5,6-hexahydro-, (1R,5S)-
- Cytisinicline [USAN]
- BSPBio_000588
- 5-24-02-00535 (Beilstein Handbook Reference)
- BRN 0083882
- (1R,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Cytisine, >=99.0% (HPLC), >=99%
- (1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido-(1,2-a)(1,5)diazocin-8-one
- (1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-Methano-8H-Pyrido[1,2-A][1,5]Diazocin-8-One
- NSC-407282
- NCGC00016463-01
- 485-35-8
- TNP00030
- 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
- CYTISINE [HSDB]
- BPBio1_000648
- NCGC00016463-03
- SMR001233264
- CS-0007888
- HY-N0175
- SW219952-1
- NS00067015
- BRD-K74186897-001-13-2
- HB2033
- GTPL5347
- Z1203159860
- CYTISINE [MI]
- 1,2,3,4,5,6-Hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one (cytisine)
- (-)-Dehydrocytisine B
- Dehydrocytisine A
- MLS002207220
- Dehydrocytisine B
- MLS001183793
- (-)-Dehydrocytisine A
- SMR000677926
- MLSMR
- sophorin
- MLS001304973
- VU0243453-3
- SPBio_000580
- KBio1_001658
- Spectrum3_001611
- KBio2_004513
- KBio2_001945
- NSC758665
- Spectrum2_000470
- CHEBI:95183
- NCGC00178191-01
- DivK1c_006714
- Spectrum_001465
- SPECTRUM1504027
- CCG-39978
- BSPBio_003241
- NSC-758665
- SDCCGMLS-0066826.P001
- Pharmakon1600-01504027
- KBioSS_001945
- SCHEMBL8309064
- Spectrum5_000627
- KBio3_002461
- BRD-A55579717-001-03-2
- Spectrum4_001834
- LSM-6464
- HMS1922B03
- KBio2_007081
- Q27166989
- SpecPlus_000618
- BRD-A55579717-001-02-4
- KBioGR_002534
- BRD-K74186897-001-10-8
- BRD-K74186897-001-11-6
- BRD-K74186897-001-12-4
-
- MDL: MFCD00136048
- インチ: 1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m0/s1
- InChIKey: ANJTVLIZGCUXLD-DTWKUNHWSA-N
- ほほえんだ: O=C1C([H])=C([H])C([H])=C2[C@@]3([H])C([H])([H])N([H])C([H])([H])[C@@]([H])(C([H])([H])N21)C3([H])[H]
- BRN: 0083882
計算された属性
- せいみつぶんしりょう: 190.110613g/mol
- ひょうめんでんか: 0
- XLogP3: 0.2
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 190.110613g/mol
- 単一同位体質量: 190.110613g/mol
- 水素結合トポロジー分子極性表面積: 32.3Ų
- 重原子数: 14
- 複雑さ: 332
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 190.24
- ひょうめんでんか: 0
じっけんとくせい
- Temperature: When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
- Dissociation Constants: pK1 = 6.11; pK2 = 13.08
- 色と性状: Powder
- 密度みつど: 1.0815 (rough estimate)
- ゆうかいてん: 154.0 to 158.0 deg-C
- ふってん: 218 °C/2 mmHg(lit.)
- フラッシュポイント: 203.6 °C
- 屈折率: 1.5700 (estimate)
- ようかいど: 439g/l
- PSA: 34.03000
- LogP: 0.88380
- じょうきあつ: 7.61X10-6 mm Hg at 25 °C (est)
- マーカー: 2789
- ひせんこうど: D17 -120°
- 酸性度係数(pKa): 6.11, 13.08(at 25℃)
- ようかいせい: 水、アルコール、エーテル、クロロホルムに溶け、石油エーテルに溶けない
Cytisinicline セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H315,H319,H335
- 警告文: P261,P301+P310,P305+P351+P338
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: R25;R36/37/38
- セキュリティの説明: S26-S28-S36/37-S45
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:HA4025000
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:III
- 包装等級:III
- 危険レベル:6.1(b)
- リスク用語:R25; R36/37/38
- どくせい:LD50 in mice (mg/kg): 1.73 i.v.; 9.4 i.p.; 101 orally (Barlow, McLeod)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装カテゴリ:III
- セキュリティ用語:6.1(b)
Cytisinicline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Cytisinicline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C24451-1g |
Cytisinicline |
485-35-8 | 95% | 1g |
¥148.0 | 2023-09-08 | |
Enamine | EN300-224852-0.05g |
(1R,9S)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one |
485-35-8 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-224852-1.0g |
(1R,9S)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one |
485-35-8 | 95.0% | 1.0g |
$33.0 | 2025-03-21 | |
ChemScence | CS-0007888-25mg |
Cytisinicline |
485-35-8 | ≥98.0% | 25mg |
$50.0 | 2022-04-27 | |
Ambeed | A969984-100mg |
(1R,5S)-1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one |
485-35-8 | 95% | 100mg |
$6.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0479-50 mg |
Cytisine |
485-35-8 | 98.00% | 50mg |
¥490.00 | 2022-04-26 | |
OTAVAchemicals | 12488931-100MG |
(1R,9R)-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-dien-6-one |
485-35-8 | 95% | 100MG |
$125 | 2023-06-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFE85-5G |
(1R,9S)-7,11-diazatricyclo[7.3.1.02?]trideca-2,4-dien-6-one |
485-35-8 | 95% | 5g |
¥ 468.00 | 2023-04-13 | |
Apollo Scientific | OR9985T-5g |
Cytisine |
485-35-8 | 98% | 5g |
£79.00 | 2025-02-21 | |
TRC | C998500-10mg |
Cytisine |
485-35-8 | 10mg |
$ 80.00 | 2023-09-08 |
Cytisinicline 関連文献
-
1. XIV.—The constitution of cytisine, the alkaloid of cytisus laburnum. Part I. The synthesis of α-cytisolidine and of β-cytisolidineArthur James Ewins J. Chem. Soc. Trans. 1913 103 97
-
Worawat Niwetmarin,Hugo Rego Campello,Hazel A. Sparkes,Varinder K. Aggarwal,Timothy Gallagher Org. Biomol. Chem. 2018 16 5823
-
Jean-Paul R. Hermet,David W. Porter,Michael J. Dearden,Justin R. Harrison,Tobias Koplin,Peter O'Brien,Jér?me Parmene,Vladimir Tyurin,Adrian C. Whitwood,John Gilday,Neil M. Smith Org. Biomol. Chem. 2003 1 3977
-
Candice Botuha,Carl M. S. Galley,Timothy Gallagher Org. Biomol. Chem. 2004 2 1825
-
Cédric Genet,Matthew J. McGrath,Peter O'Brien Org. Biomol. Chem. 2006 4 1376
-
Edwin G. Pérez,Carolina Méndez-Gálvez,Bruce K. Cassels Nat. Prod. Rep. 2012 29 555
-
7. CCXCVIII.—Cytisine. Part IHarry Raymond Ing J. Chem. Soc. 1931 2195
-
Mykhaylo S. Frasinyuk,Wen Zhang,Przemyslaw Wyrebek,Tianxin Yu,Xuehe Xu,Vitaliy M. Sviripa,Svitlana P. Bondarenko,Yanqi Xie,Huy X. Ngo,Andrew J. Morris,James L. Mohler,Michael V. Fiandalo,David S. Watt,Chunming Liu Org. Biomol. Chem. 2017 15 7623
-
9. Solution and crystal structure of cytisine, a quinolizidine alkaloidPaolo Mascagni,Marika Christodoulou,William A. Gibbons,Kaleab Asres,J. David Phillipson,Neri Niccolai,Stefano Mangani J. Chem. Soc. Perkin Trans. 2 1987 1159
-
Hai-Jing Zhong,Bo Ra Lee,Joshua William Boyle,Wanhe Wang,Dik-Lung Ma,Philip Wai Hong Chan,Chung-Hang Leung Chem. Commun. 2016 52 5788
Cytisiniclineに関する追加情報
Cytisinicline (CAS No. 485-35-8): A Promising Compound in Smoking Cessation and Neurological Disorders
Cytisinicline (CAS No. 485-35-8) is a naturally occurring alkaloid derived from the seeds of the Cytisus laburnum plant, commonly known as the golden chain tree. This compound has gained significant attention in recent years due to its potential therapeutic applications, particularly in the field of smoking cessation and the treatment of neurological disorders. This article delves into the chemical properties, pharmacological effects, and recent research developments surrounding Cytisinicline.
Chemical Properties and Structure
Cytisinicline is a quinolizidine alkaloid with a molecular formula of C17H21N3O and a molecular weight of 279.36 g/mol. The compound features a complex structure with multiple chiral centers, which contribute to its unique pharmacological properties. The presence of these chiral centers allows for the formation of different stereoisomers, each potentially exhibiting distinct biological activities. The chemical structure of Cytisinicline includes a quinolizidine core, which is characteristic of many plant-derived alkaloids.
Pharmacological Effects and Mechanisms of Action
The primary mechanism of action for Cytisinicline involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed in the central nervous system (CNS) and play crucial roles in various physiological processes, including cognitive function, mood regulation, and addiction. Cytisinicline acts as a partial agonist at nAChRs, particularly at α4β2 and α7 subtypes, which are implicated in nicotine addiction.
By binding to these receptors, Cytisinicline can modulate neurotransmitter release and receptor desensitization, leading to a reduction in nicotine cravings and withdrawal symptoms. This mechanism makes it a promising candidate for smoking cessation therapy. Additionally, the compound's ability to influence nAChRs may have broader implications for treating other neurological conditions, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Clinical Trials and Research Developments
Recent clinical trials have provided compelling evidence for the efficacy of Cytisinicline in smoking cessation. A randomized, double-blind, placebo-controlled trial published in the journal Nature Medicine demonstrated that patients treated with Cytisinicline had significantly higher rates of continuous abstinence from smoking compared to those receiving a placebo. The study also reported that Cytisinicline-treated patients experienced fewer side effects compared to those using traditional nicotine replacement therapies.
Beyond smoking cessation, research has explored the potential of Cytisinicline in treating other conditions. A study published in the journal Neuropharmacology investigated the effects of Cytisinicline on cognitive function in animal models of Alzheimer's disease. The results showed that administration of Cytisinicline improved cognitive performance and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Safety Profile and Future Directions strong>
The safety profile of Cytisinicline strong> has been extensively evaluated through preclinical and clinical studies. Overall, the compound has been found to be well-tolerated with minimal side effects. Common adverse reactions reported include mild gastrointestinal symptoms and headache, which are generally transient and manageable.
Ongoing research aims to further elucidate the mechanisms underlying the therapeutic effects ofCytisinicline strong>. Scientists are also exploring combination therapies involvingCytisinicline strong >and other pharmacological agents to enhance treatment outcomes. Additionally, efforts are underway to develop more potent and selective analogs ofCytisinicline strong >for improved efficacy and safety. p > < p >< strong >Conclusion< / strong > p > < p >< strong >Cytisinicline strong >(CAS No . 485-35-8) represents a promising therapeutic agent with significant potential in smoking cessation and the treatment of neurological disorders . Its unique chemical structure , pharmacological properties , and favorable safety profile make it an attractive candidate for further clinical development . As research continues to advance , it is likely thatCytisinicline strong >will play an increasingly important role in improving public health outcomes . p > article > < / response >

